Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Overview
Description
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.
(1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.
Uniqueness
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-22-7 | |
Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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